
1-Iodoheptane
Overview
Description
C7H15I . It is a colorless to pale yellow liquid that is not soluble in water but dissolves readily in organic solvents such as ethanol, ether, acetone, and chloroform . This compound is primarily used in organic synthesis and functionalization of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodoheptane can be synthesized through several methods. One common method involves the reaction of heptanol with iodine in the presence of phosphorus trichloride. The process involves the following steps :
- Catechol reacts with phosphorus trichloride to produce o-phenylene phosphorous acid chloride.
- The resulting compound reacts with heptanol to form a colorless oily phosphite.
- The phosphite is then reacted with iodine in dichloromethane at room temperature.
- The mixture is washed with sodium thiosulfate solution to remove unreacted iodine, followed by washing with sodium hydroxide, sodium bicarbonate, and sodium chloride solutions.
- The organic phase is separated, and the solvent is evaporated. The product is then distilled under reduced pressure to obtain this compound with a yield of 86%.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
1-Iodoheptane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Reduction Reactions: It can be reduced to heptane using reducing agents like lithium aluminum hydride.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form heptenes.
Common Reagents and Conditions:
- Sodium methoxide for nucleophilic substitution.
- Lithium aluminum hydride for reduction.
- Potassium tert-butoxide for elimination reactions.
Major Products Formed:
- Heptane methoxy from nucleophilic substitution.
- Heptane from reduction.
- Heptenes from elimination.
Scientific Research Applications
1-Iodoheptane has several applications in scientific research:
Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.
Material Science: It is employed in the functionalization of symmetrical star-shaped molecules with carborane clusters.
Biological Studies: It serves as a precursor in the synthesis of biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-iodoheptane primarily involves its role as an alkylating agent. It reacts with nucleophiles to form carbon-nucleophile bonds, facilitating the formation of new organic compounds. The iodine atom in this compound is a good leaving group, making it highly reactive in substitution reactions.
Comparison with Similar Compounds
1-Iodoheptane can be compared with other alkyl iodides such as:
- 1-Iodopentane (C5H11I)
- 1-Iodohexane (C6H13I)
- 1-Iodooctane (C8H17I)
Uniqueness:
- The length of the carbon chain in this compound (seven carbon atoms) provides it with unique physical and chemical properties compared to shorter or longer alkyl iodides.
- It has a higher boiling point and density compared to 1-iodopentane and 1-iodohexane, making it suitable for specific applications where these properties are advantageous .
Biological Activity
1-Iodoheptane, a halogenated aliphatic hydrocarbon with the chemical formula CHI, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including its antibacterial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Weight : 226.10 g/mol
- CAS Number : 4282-40-0
- Structure : Iodoalkane with a seven-carbon backbone.
Antibacterial Properties
This compound has been investigated for its antibacterial effects, particularly against various pathogens. Research indicates that iodinated hydrocarbons, including this compound, exhibit significant antibacterial and antibiofilm activities. For instance, studies have shown that these compounds can disrupt biofilm formation in bacteria such as Staphylococcus aureus and Vibrio parahaemolyticus, with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to higher depending on the specific strain and conditions .
Compound | Pathogen | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
This compound | Vibrio parahaemolyticus | 50 |
Cytotoxicity and Antiproliferative Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In particular, it has been noted for its antiproliferative activity against human colorectal carcinoma cells. For example, derivatives of naringenin combined with alkyl iodides like this compound showed varying degrees of cytotoxicity, with IC values indicating significant potential for inducing apoptosis in cancer cells .
Compound | Cell Line | IC (µg/mL) |
---|---|---|
Naringenin + this compound | HT-29 (colon cancer) | 11.42 ± 1.17 |
Naringenin + this compound | RKO (colorectal carcinoma) | Varies |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Compounds containing iodine have been found to activate caspases involved in the apoptotic pathway, leading to programmed cell death in cancerous cells .
- Disruption of Membrane Integrity : The antibacterial action is partly due to the disruption of bacterial cell membranes, which impairs their ability to form biofilms and survive .
Toxicological Considerations
Despite its potential therapeutic applications, exposure to this compound poses certain health risks. It can cause skin irritation and has been associated with central nervous system effects such as headaches, nausea, and ataxia upon inhalation or dermal exposure . Long-term exposure may lead to cumulative health effects affecting respiratory systems and thyroid function .
Case Studies
Several case studies highlight the use of halogenated hydrocarbons in medical and industrial applications:
- A study demonstrated that iodinated compounds could serve as effective agents against biofilm-associated infections, which are notoriously difficult to treat due to their resistance to conventional antibiotics .
- Another research effort focused on modifying naringenin derivatives with alkyl iodides to enhance their anticancer properties, revealing promising results in vitro against various cancer cell lines .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-iodoheptane while minimizing byproducts?
- Methodological Answer : The alkylation of heptanol with hydroiodic acid (HI) under controlled conditions is a common synthesis route. Key variables include:
-
Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
-
Temperature control : Maintaining 0–60°C prevents thermal degradation of the iodoalkane .
-
Base stoichiometry : Use 1.2–1.5 equivalents of sodium hydride (NaH) to ensure complete deprotonation of the alcohol precursor .
-
Purity validation : Confirm product identity via <sup>1</sup>H NMR (δ 0.9–1.6 ppm for aliphatic protons) and GC-MS (m/z 226 for molecular ion) .
Parameter Optimal Range Impact on Yield Reaction Time 6–12 hours 85–92% HI Concentration 45–55% (v/v) Avoids over-iodination
Q. What experimental methods are recommended for determining the aqueous solubility of this compound?
- Methodological Answer : Use gravimetric analysis or UV-Vis spectroscopy with a calibration curve. Key considerations:
- Temperature : Solubility decreases from 3.5 mg/L at 25°C to 1.2 mg/L at 40°C due to hydrophobic dominance .
- Validation : Cross-check with Hansen solubility parameters (δd = 17.5 MPa<sup>1/2</sup>, δh = 4.2 MPa<sup>1/2</sup>) .
Q. How should researchers address inconsistencies in reported melting/boiling points of this compound?
- Methodological Answer : Discrepancies arise from purity variations (e.g., copper stabilization vs. unstabilized samples). Standardize protocols:
- Differential Scanning Calorimetry (DSC) : Measure melting point (-48.2°C) and boiling point (204°C) with <1% error .
- Purity thresholds : ≥95% purity minimizes decomposition during thermal analysis .
Advanced Research Questions
Q. What thermodynamic models best predict the heat capacity of this compound in liquid phase?
- Methodological Answer : Use a polynomial regression model (e.g., ) calibrated with experimental
-
Parameters : , , (valid for 293–373 K) .
-
Uncertainty : ±0.40% deviation from empirical values in controlled calorimetry .
Temperature (K) Experimental (J/mol·K) Model Prediction (J/mol·K) 293 225.7 225.3 353 278.4 277.9
Q. How can researchers resolve contradictions in solubility data for this compound across solvents?
- Methodological Answer : Apply the Hildebrand solubility parameter (δ = 17.5 MPa<sup>1/2</sup>) to identify miscibility trends. For example:
- Ethanol : Partial miscibility (δ = 26.2 MPa<sup>1/2</sup>) due to polarity mismatch .
- Hexane : Full miscibility (δ = 14.9 MPa<sup>1/2</sup>) via London dispersion dominance .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Perform kinetic studies under varying conditions:
- Polarity effects : Higher dielectric solvents (e.g., DMSO) accelerate SN2 reactions (ΔG<sup>‡</sup> = 85 kJ/mol) .
- Steric hindrance : Bulky nucleophiles (e.g., tert-butoxide) reduce reaction rates by 40% compared to iodide .
Q. How do spectroscopic techniques address contradictions in structural characterization of this compound?
- Methodological Answer : Combine <sup>13</sup>C NMR (δ 5–25 ppm for C-I coupling) and Raman spectroscopy (C-I stretch at 485 cm<sup>-1</sup>) to distinguish this compound from isomers. Validate with X-ray crystallography for unambiguous confirmation .
Q. Guidelines for Reproducibility
Properties
IUPAC Name |
1-iodoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15I/c1-2-3-4-5-6-7-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHCYRULPLGEEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063393 | |
Record name | Heptane, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063393 | |
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Molecular Weight |
226.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 1-Iodoheptane | |
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CAS No. |
4282-40-0 | |
Record name | 1-Iodoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4282-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Heptane, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-IODOHEPTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodoheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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